molecular formula C24H21FN4O2 B14924309 [3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B14924309
M. Wt: 416.4 g/mol
InChI Key: SOLXLXXKSJPSRE-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound belonging to the class of aryl-phenylketones. This compound features a unique structure that includes a fluorophenyl group, a phenylisoxazole moiety, and a methylpiperazine substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process might include continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the piperazine substituent differentiates it from other similar compounds, potentially leading to unique interactions and activities.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H21FN4O2/c1-28-11-13-29(14-12-28)24(30)19-15-20(16-5-3-2-4-6-16)26-23-21(19)22(27-31-23)17-7-9-18(25)10-8-17/h2-10,15H,11-14H2,1H3

InChI Key

SOLXLXXKSJPSRE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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